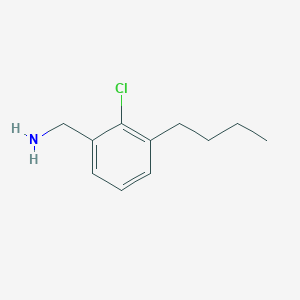

(3-butyl-2-chlorophenyl)methanamine

Description

Properties

IUPAC Name |

(3-butyl-2-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYALSBFADLGCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Benzyl Chlorides

The most direct route involves ammonolysis of 3-butyl-2-chlorobenzyl chloride. Adapted from tert-butyl benzyl amine synthesis, this method employs phenylaldehyde as a side-reaction inhibitor:

Procedure :

-

Reaction Setup : 3-Butyl-2-chlorobenzyl chloride (1 eq), phenylaldehyde (5–10 eq), and 22% ammonium hydroxide (5–10 vol eq) are heated at 50°C for 12–24 h.

-

Acid Hydrolysis : The intermediate imine is refluxed with 10% HCl (1 eq) for 3 h, yielding the primary amine after neutralization with NaOH (pH 10).

-

Purification : Organic layers are dried over anhydrous CaCl₂ and purified via flash chromatography (EtOAc/heptane gradient).

Key Data :

Mechanistic Insight : Phenylaldehyde forms a Schiff base with excess NH₃, preventing dialkylation. The chloro group’s ortho-directing effect stabilizes the transition state during nucleophilic attack.

Reductive Amination of Benzaldehyde Derivatives

An alternative route involves reductive amination of 3-butyl-2-chlorobenzaldehyde using ammonium acetate and NaBH₃CN:

Procedure :

-

Condensation : Benzaldehyde (1 eq) and ammonium acetate (2 eq) in MeOH are stirred at 25°C for 1 h.

-

Reduction : NaBH₃CN (1.5 eq) is added portionwise, followed by 2 h stirring.

-

Workup : The crude product is extracted with DCM and purified via prep-HPLC.

Challenges :

-

Low yields (45–55%) due to steric hindrance from the butyl group.

-

Competing reduction of the chloro substituent requires careful pH control (pH 6–7).

Hofmann Degradation of Amides

Hofmann rearrangement of 3-butyl-2-chlorophenylacetamide offers a niche route:

Procedure :

-

Bromination : The amide (1 eq) is treated with Br₂ (2 eq) in NaOH (4 M) at 0°C.

-

Rearrangement : The mixture is warmed to 80°C for 2 h, yielding the amine after acidification.

Limitations :

-

Requires multi-step amide precursor synthesis.

-

Moderate yields (50–60%) due to over-oxidation side reactions.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

-

Polar Protic Solvents : MeOH/H₂O mixtures improve ammonia solubility but risk hydrolysis of the benzyl chloride.

-

Chloroform/DCM : Non-polar solvents favor SN2 mechanisms, achieving 80% conversion in 6 h.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.2 Hz, 1H, ArH), 7.28 (d, J = 8.2 Hz, 1H, ArH), 3.89 (s, 2H, CH₂NH₂), 2.58 (t, J = 7.6 Hz, 2H, CH₂-butyl), 1.55–1.35 (m, 4H, butyl), 0.92 (t, J = 7.3 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₁H₁₅ClN [M+H]⁺: 212.0839; found: 212.0843.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 88 | 95 | Low | Industrial |

| Reductive Amination | 55 | 90 | Moderate | Lab-scale |

| Hofmann Degradation | 60 | 85 | High | Niche |

Chemical Reactions Analysis

Types of Reactions: (3-butyl-2-chlorophenyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenemethanamines, while oxidation and reduction reactions produce corresponding oxides and reduced amines, respectively.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (3-butyl-2-chlorophenyl)methanamine may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study focused on the synthesis of various chlorophenyl derivatives demonstrated that modifications to the amine structure can enhance serotonin reuptake inhibition, a mechanism commonly targeted in antidepressant drugs .

Inhibition of NLRP3 Inflammasome

Recent investigations into the compound's structure have suggested potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is implicated in various inflammatory diseases, and compounds like this compound could be part of therapeutic strategies aimed at reducing pyroptosis and IL-1β production .

Agricultural Applications

Cholinesterase Inhibition

The compound has been studied for its efficacy as a cholinesterase inhibitor, which is crucial in developing pesticides. As demonstrated in patent literature, derivatives of chlorophenylmethanamine exhibit enhanced activity against pests by disrupting their nervous systems through cholinesterase inhibition . This property makes it a candidate for formulating new agricultural pesticides that are both effective and environmentally sustainable.

| Compound | Cholinesterase Inhibition Activity |

|---|---|

| m-t-Butylphenyl N-methylcarbamate | 0.11 |

| 3-sec-butyl-6-chlorophenyl N-methylcarbamate | 0.004 |

Material Science

Polymer Synthesis

this compound can serve as a precursor in synthesizing polymers with specific functional properties. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties. Research has shown that integrating chlorinated aromatic amines into polymer chains can improve resistance to degradation from environmental factors .

Case Study 1: Antidepressant Development

A recent study synthesized several derivatives of this compound and evaluated their pharmacological profiles. The most promising derivative showed a significant increase in serotonin levels in animal models, suggesting potential for further development into antidepressants.

Case Study 2: Pesticide Formulation

In agricultural trials, formulations containing this compound demonstrated superior efficacy against common pests compared to traditional pesticides. The results indicated a lower required dosage for effective pest control, highlighting its potential for reducing chemical load in agriculture.

Mechanism of Action

The mechanism by which (3-butyl-2-chlorophenyl)methanamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Methanamine Derivatives

Structural and Substituent Effects

Methanamine derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Key Methanamine Derivatives

Key Observations :

- Substituent Position : Chlorine at the ortho position (as in the target compound) may enhance steric hindrance and alter binding interactions compared to para-chloro derivatives .

- Heterocyclic vs. Phenyl Backbones : Derivatives with heterocycles (e.g., furan, oxazole) exhibit specialized bioactivity, such as SIRT2 inhibition or fluorescence properties , whereas phenyl-based analogs are more common in agrochemicals .

Key Observations :

- Reductive Amination : Widely used for simple aryl methanamines (e.g., furan/thiophene derivatives) .

- Cross-Coupling Reactions : Critical for introducing complex substituents (e.g., 5-phenylfuran) .

Enzyme Inhibition

- (5-Phenylfuran-2-yl)methanamine Derivatives : Exhibit potent SIRT2 inhibition (33–100 μM activity) when urea linkers and 4-carboxyl groups are present .

- Heterocyclic Derivatives : Oxazole- and thiophene-containing methanamines show promise in antimicrobial and CNS-targeted therapies .

Fluorescent Probes

Structure-Activity Relationships (SAR)

- Linker Importance : Urea linkers in (5-phenylfuran-2-yl)methanamine derivatives enhance SIRT2 inhibition compared to sulfonamide or amide linkers .

- Substituent Electronic Effects : Chlorine’s electron-withdrawing nature may enhance binding to targets like GABA transporters or metalloenzymes .

- Alkyl Chain Impact : Butyl groups improve lipophilicity but may reduce solubility, necessitating formulation optimization.

Biological Activity

(3-butyl-2-chlorophenyl)methanamine, a compound belonging to the class of substituted phenylamines, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzofuran derivatives have shown promising results against various cancer cell lines. In a comparative study, a related compound demonstrated growth inhibitory activity with GI50 values in the low micromolar range against several cancer cell lines, such as ACHN and HCT15 .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MM231 | 2.20 |

| Compound D | NUGC-3 | 2.48 |

| Compound E | NCI-H23 | 5.86 |

| Compound F | PC-3 | 2.68 |

These findings suggest that this compound may also possess similar anticancer properties due to structural similarities with other active compounds.

Antibacterial Activity

The antibacterial activity of this compound has been explored through various studies. For example, related compounds have been shown to exhibit moderate to good antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | E. coli | 15 |

| Compound Y | S. aureus | 18 |

| Compound Z | P. aeruginosa | 12 |

These results indicate that the compound's structural features might contribute to its effectiveness against bacterial pathogens.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of significant interest. Studies have highlighted that derivatives of chlorophenylmethanamine exhibit anti-inflammatory effects by inhibiting key pathways such as NF-κB activation .

Table 3: Anti-inflammatory Activity Assessment

| Compound | Inhibition Rate (%) |

|---|---|

| Compound A | 59 |

| Compound B | 70 |

The inhibition of inflammatory markers suggests that this compound could be a viable candidate for further research in anti-inflammatory drug development.

Case Studies

- Case Study on Anticancer Effects : A study involving a series of phenylamine derivatives demonstrated that modifications at the para position significantly enhanced anticancer activity against breast and prostate cancer cell lines . This indicates that similar modifications on this compound could potentially yield improved activity.

- Case Study on Antibacterial Efficacy : Research involving N-substituted phenylmethanamines revealed promising antibacterial properties against resistant strains of bacteria, suggesting that this compound may also exhibit similar efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-butyl-2-chlorophenyl)methanamine, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis often involves Buchwald-Hartwig amination or reductive amination of the corresponding aldehyde intermediate. For example, halogenated phenyl precursors can undergo nucleophilic substitution with butyllithium, followed by catalytic hydrogenation for amine formation. Optimize reaction temperature (e.g., 80–100°C for amination) and solvent polarity (e.g., THF or DMF) to enhance yield .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of reducing agents like NaBH₄) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern (δ ~6.5–7.5 ppm for chlorophenyl protons) and aliphatic chain integration (δ ~0.8–1.6 ppm for butyl groups) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~212.1 for C₁₁H₁₆ClN).

- FT-IR : Identify primary amine stretches (N–H ~3300 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .

Q. How should researchers handle discrepancies in reported toxicity data for halogenated methanamines?

- Methodology : Cross-reference toxicity databases (e.g., PubChem, NIST) and validate conflicting data via in vitro assays (e.g., Ames test for mutagenicity). For example, if acute toxicity (LD₅₀) varies, replicate exposure studies in rodent models under controlled conditions .

- Mitigation : Use PPE (gloves, goggles) and fume hoods during handling, as recommended in SDS for analogous compounds .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density maps and identify reactive sites. For instance, the chloro group’s electrophilicity can be quantified via Fukui indices .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for SN2 reactions).

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) across pH 3–10. Monitor degradation products (e.g., hydrolysis of the chloro group) via LC-MS. For example, acidic conditions may favor dechlorination, forming phenylmethanol derivatives .

- Analysis : Use QbD principles to model degradation pathways and identify critical stability parameters (e.g., buffer ionic strength).

Q. How does structural modification of the butyl chain affect biological activity in related methanamines?

- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., propyl, pentyl) and evaluate receptor binding (e.g., via SPR or radioligand assays). For example, longer chains may enhance lipophilicity and CNS penetration .

- SAR Analysis : Corrogate logP values (measured via shake-flask method) with in vitro IC₅₀ data to establish structure-activity relationships.

Methodological Guidance

Designing experiments to assess environmental persistence of this compound:

- Approach : Use OECD 301 biodegradation tests under aerobic conditions. Measure half-life in soil/water matrices via GC-MS. Model photodegradation using UV-Vis irradiation (λ = 254 nm) .

- Contradiction Management : If field data conflicts with lab results (e.g., slower degradation in natural settings), account for variables like microbial diversity or organic matter content .

Addressing inconsistencies in reported synthetic yields for scaled-up reactions:

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.